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molecular formula C12H10FNO B1429249 6-cyclopropyl-8-fluoroisoquinolin-1(2H)-one CAS No. 1242156-53-1

6-cyclopropyl-8-fluoroisoquinolin-1(2H)-one

Cat. No. B1429249
M. Wt: 203.21 g/mol
InChI Key: LDOIRSRUYDIUTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08299077B2

Procedure details

To a solution of 4-cyclopropyl-2-fluoro-6-methylbenzamide (37.2 g, 0.19 mol) in 2-methyltetrahydrofuran (MeTHF; 223 ml) was added 1,1-dimethoxy-N,N-dimethylmethanamine (29.8 g, 0.25 mol). The mixture was heated to 60° C. for 2 hours, then around 100 mL of MeTHF was distilled out under vacuum in order to remove Methanol. The reaction mixture was heated to 55° C. again, and potassium tert-butoxide, 1 M solution in THF (289 ml, 0.29 mol) was added dropwise. After 1 hr stirring at 60° C., the reaction mixture was allowed to cool down to room temperature and poured into HCl, 1 M solution (289 ml, 0.29 mol), and then THF/MeTHF was distilled out at 60° C. for crystallization. During the distillation, IPA (223 ml) was added slowly. After most of THF/MeTHF was removed, the solution was cooled down to ambient temperature. The desired product was crystallized out from IPA/water, collected by filtration and washed with water and cold IPA. The filter cake was dried under vacuum at 50° C. to afford 30.1 g of the title compound (77% isolated yield) as a white solid. MS (ESI) 204 (M+H)+.
Quantity
37.2 g
Type
reactant
Reaction Step One
Quantity
29.8 g
Type
reactant
Reaction Step One
Quantity
223 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
289 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
289 mL
Type
reactant
Reaction Step Three
Yield
77%

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[CH:12]=[C:11]([CH3:13])[C:7]([C:8]([NH2:10])=[O:9])=[C:6]([F:14])[CH:5]=2)[CH2:3][CH2:2]1.[CH3:15]OC(OC)N(C)C.CC(C)([O-])C.[K+].C1COCC1.Cl>CC1CCCO1>[CH:1]1([C:4]2[CH:12]=[C:11]3[C:7](=[C:6]([F:14])[CH:5]=2)[C:8](=[O:9])[NH:10][CH:15]=[CH:13]3)[CH2:2][CH2:3]1 |f:2.3|

Inputs

Step One
Name
Quantity
37.2 g
Type
reactant
Smiles
C1(CC1)C1=CC(=C(C(=O)N)C(=C1)C)F
Name
Quantity
29.8 g
Type
reactant
Smiles
COC(N(C)C)OC
Name
Quantity
223 mL
Type
solvent
Smiles
CC1OCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
289 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
solution
Quantity
289 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
After 1 hr stirring at 60° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
around 100 mL of MeTHF was distilled out under vacuum in order
CUSTOM
Type
CUSTOM
Details
to remove Methanol
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to 55° C. again
TEMPERATURE
Type
TEMPERATURE
Details
to cool down to room temperature
DISTILLATION
Type
DISTILLATION
Details
THF/MeTHF was distilled out at 60° C. for crystallization
DISTILLATION
Type
DISTILLATION
Details
During the distillation, IPA (223 ml)
ADDITION
Type
ADDITION
Details
was added slowly
CUSTOM
Type
CUSTOM
Details
After most of THF/MeTHF was removed
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled down to ambient temperature
CUSTOM
Type
CUSTOM
Details
The desired product was crystallized out from IPA/water
FILTRATION
Type
FILTRATION
Details
collected by filtration
WASH
Type
WASH
Details
washed with water and cold IPA
CUSTOM
Type
CUSTOM
Details
The filter cake was dried under vacuum at 50° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CC1)C=1C=C2C=CNC(C2=C(C1)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 30.1 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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